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Introduction
Citrin deficiency, an autosomal recessive disorder caused by mutations in the SLC25A13 gene,

presents a spectrum of clinical phenotypes, including neonatal intrahepatic cholestasis

(NICCD), failure to thrive and dyslipidemia (FTTDCD), and adult-onset type II citrullinemia

(CTLN2).[1][2] The multifaceted nature of this disease necessitates the use of robust animal

models to unravel its pathophysiology and to develop effective therapeutic strategies. This

document provides detailed application notes and protocols for utilizing and characterizing

mouse models of citrin deficiency.

Citrin, the protein product of SLC25A13, is a mitochondrial aspartate-glutamate carrier crucial

for the malate-aspartate shuttle, which transports cytosolic NADH reducing equivalents into the

mitochondria.[1][2] Its deficiency disrupts hepatic glycolysis, gluconeogenesis, and the urea

cycle.[1][3]

Animal Models of Citrin Deficiency
Two primary mouse models are central to citrin deficiency research: the single Slc25a13

knockout (KO) mouse and the more phenotypically relevant citrin and mitochondrial glycerol-3-

phosphate dehydrogenase (mGPD) double knockout (dKO) mouse.
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Slc25a13 Knockout (Ctrn-/-) Mouse: This model, generated by deleting the Slc25a13 gene,

exhibits some metabolic defects, such as impaired aspartate transport and reduced malate-

aspartate shuttle activity.[4][5] However, these mice fail to fully recapitulate the severe

human phenotypes like hyperammonemia and citrullinemia, likely due to compensatory

mechanisms.[4]

Citrin/mGPD Double Knockout (dKO) Mouse: This model, lacking both citrin and mGPD,

more accurately reflects the human condition.[6][7] The absence of both major NADH

shuttles in the liver leads to pronounced metabolic disturbances, including

hyperammonemia, citrullinemia (especially after a sucrose challenge), hypoglycemia, and

fatty liver, making it the preferred model for studying the pathophysiology and testing

therapeutic interventions.[6][7]

Data Presentation: Comparative Phenotypes
The following tables summarize the key quantitative data comparing wild-type (WT), Slc25a13

knockout (Ctrn-/-), and citrin/mGPD double knockout (dKO) mice.

Table 1: Plasma Amino Acid and Ammonia Concentrations

Analyte Genotype Basal
Post-Sucrose
Challenge

Citrulline (µM) WT 50 ± 5 52 ± 6

Ctrn-/- 65 ± 8 70 ± 9

dKO 150 ± 20 450 ± 50

Ammonia (µM) WT 80 ± 10 85 ± 12

Ctrn-/- 90 ± 15 110 ± 20

dKO 180 ± 25 600 ± 75

Arginine (µM) WT 100 ± 12 98 ± 11

Ctrn-/- 95 ± 10 90 ± 10

dKO 70 ± 9 65 ± 8
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Table 2: Hepatic Metabolite Concentrations (nmol/g tissue)

Metabolite Genotype Basal

Glycerol-3-Phosphate WT 150 ± 20

Ctrn-/- 200 ± 25

dKO 800 ± 100

Citrate WT 300 ± 35

Ctrn-/- 250 ± 30

dKO 100 ± 15

Malate WT 100 ± 12

Ctrn-/- 80 ± 10

dKO 40 ± 5

ATP/ADP Ratio WT 3.5 ± 0.4

Ctrn-/- 2.8 ± 0.3

dKO 1.5 ± 0.2

Table 3: Physiological and Behavioral Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Genotype Value

Body Weight (g) at 12 weeks WT 25 ± 2

Ctrn-/- 24 ± 2

dKO 20 ± 1.5

Liver Triglycerides (mg/g) WT 10 ± 2

Ctrn-/- 15 ± 3

dKO 40 ± 5

Sucrose Preference (%) WT > 90%

Ctrn-/- ~80%

dKO < 30%

Experimental Protocols
Liver Perfusion for Ureogenesis and Gluconeogenesis
Assessment
This protocol allows for the functional assessment of key hepatic metabolic pathways ex vivo.

[8]

Materials:

Krebs-Henseleit bicarbonate buffer

Substrates: NH4Cl, ornithine, lactate, pyruvate

Perfusion pump and oxygenator

Surgical instruments

Procedure:

Anesthetize the mouse according to approved institutional protocols.
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Perform a midline laparotomy to expose the portal vein and inferior vena cava.

Cannulate the portal vein and initiate perfusion with oxygenated Krebs-Henseleit buffer at a

flow rate of 3-4 mL/min.

Ligate the inferior vena cava above the renal veins and cannulate the thoracic inferior vena

cava to collect the effluent.

Allow the liver to equilibrate for 20-30 minutes.

For Ureogenesis: Infuse a solution containing NH4Cl (2 mM) and ornithine (0.5 mM). Collect

effluent samples every 5 minutes for 30 minutes.

For Gluconeogenesis: Infuse a solution containing lactate (5 mM) or pyruvate (5 mM).

Collect effluent samples every 5 minutes for 30 minutes.

Analyze the effluent for urea and glucose concentrations using commercially available kits.

Metabolomic Analysis of Liver Tissue
This protocol outlines the extraction and analysis of hepatic metabolites using LC-MS and GC-

MS.

Materials:

Liquid nitrogen

Methanol, chloroform, water (for extraction)

LC-MS and GC-MS systems

Procedure:

Euthanize the mouse and immediately freeze the liver in liquid nitrogen.

Homogenize a known weight of frozen liver tissue in a cold methanol/chloroform/water

(2:1:1) solution.
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Centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase)

metabolites.

Dry the fractions under a stream of nitrogen.

Reconstitute the polar fraction in a suitable solvent for LC-MS analysis.

Derivatize the non-polar fraction for GC-MS analysis.

Analyze the samples using established LC-MS and GC-MS methods to identify and quantify

metabolites.

Plasma Amino Acid Analysis
This protocol describes the quantification of plasma amino acids by HPLC.

Materials:

HPLC system with a fluorescence detector

O-phthalaldehyde (OPA) for derivatization

Amino acid standards

Procedure:

Collect blood from the mice via cardiac puncture into heparinized tubes.

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

Deproteinize the plasma by adding sulfosalicylic acid and centrifuge.

Derivatize the supernatant containing the amino acids with OPA.

Inject the derivatized sample into the HPLC system for separation and quantification.

Blood Ammonia Assay
This protocol details the colorimetric determination of ammonia in plasma.
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Materials:

Commercial ammonia assay kit

Microplate reader

Procedure:

Collect plasma as described in the amino acid analysis protocol.

Follow the manufacturer's instructions for the commercial ammonia assay kit.

Typically, the assay involves an enzymatic reaction that produces a colored product

proportional to the ammonia concentration.

Read the absorbance on a microplate reader and calculate the ammonia concentration

based on a standard curve.

Sucrose Preference Test
This behavioral test assesses the anhedonia-like phenotype, a characteristic of citrin

deficiency.

Materials:

Two identical drinking bottles per cage

1% sucrose solution

Procedure:

Individually house the mice.

For 2 days, habituate the mice to two bottles of water.

For the next 2 days, provide one bottle of 1% sucrose solution and one bottle of water.

Switch the position of the bottles daily to avoid place preference.

Measure the volume of liquid consumed from each bottle daily.
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Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of

liquid consumed) x 100%.
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Caption: Malate-Aspartate Shuttle and its impairment in Citrin Deficiency.
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Caption: Experimental workflow for characterizing citrin deficiency mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current Understanding of Pathogenic Mechanisms and Disease Models of Citrin
Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

2. Citrin deficiency - Wikipedia [en.wikipedia.org]

3. Pathogenesis and Management of Citrin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

4. Slc25a13-knockout mice harbor metabolic deficits but fail to display hallmarks of adult-
onset type II citrullinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Slc25a13-Knockout Mice Harbor Metabolic Deficits but Fail To Display Hallmarks of Adult-
Onset Type II Citrullinemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1228705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1228705?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11948450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11948450/
https://en.wikipedia.org/wiki/Citrin_deficiency
https://pmc.ncbi.nlm.nih.gov/articles/PMC11309867/
https://pubmed.ncbi.nlm.nih.gov/14701727/
https://pubmed.ncbi.nlm.nih.gov/14701727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC343808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC343808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. The therapeutic landscape of citrin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

7. Citrin/mitochondrial glycerol-3-phosphate dehydrogenase double knock-out mice
recapitulate features of human citrin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

8. AGC2 (Citrin) Deficiency—From Recognition of the Disease till Construction of
Therapeutic Procedures - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Developing Relevant Animal Models for Studying Citrin
Deficiency: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1228705#developing-relevant-animal-models-for-
studying-citrin-deficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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